5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its dichloro and hydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the reaction of 3-hydroxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the compound is produced through a continuous flow process, where the raw materials are fed into a reactor, and the product is continuously extracted and purified. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : The hydroxy group can be oxidized to a carboxylic acid.
Reduction: : The dichloro groups can be reduced to form dichloroaniline derivatives.
Substitution: : The hydroxy group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reaction is typically carried out in an acidic medium.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Reagents such as alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: : Formation of 5,6-dichloro-2-(3-carboxyphenyl)-1H-isoindole-1,3(2H)-dione.
Reduction: : Formation of 5,6-dichloro-2-(3-aminophenyl)-1H-isoindole-1,3(2H)-dione.
Substitution: : Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: is compared with similar compounds such as:
3,5-Dichloro-2-hydroxyacetophenone: : Similar in structure but differs in functional groups and reactivity.
Dichlorophen: : Another compound with dichloro groups but different phenyl arrangement.
The uniqueness of This compound
Properties
IUPAC Name |
5,6-dichloro-2-(3-hydroxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-2-1-3-8(18)4-7/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNRFLMWNHVDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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